molecular formula C11H8BrN B189513 2-Bromo-6-phenylpyridine CAS No. 39774-26-0

2-Bromo-6-phenylpyridine

Cat. No.: B189513
CAS No.: 39774-26-0
M. Wt: 234.09 g/mol
InChI Key: XIYPPJVLAAXYAB-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylpyridine is an organic compound with the molecular formula C11H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a phenyl group at the sixth position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-phenylpyridine can be synthesized through several methods. One common method involves the reaction of 2,6-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-6-phenylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand that binds to receptors or enzymes, modulating their activity. The pathways involved depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in signal transduction .

Comparison with Similar Compounds

  • 2-Bromo-4-phenylpyridine
  • 2-Bromo-5-phenylpyridine
  • 2-Bromo-3-phenylpyridine

Comparison: 2-Bromo-6-phenylpyridine is unique due to the position of the bromine and phenyl groups on the pyridine ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYPPJVLAAXYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340943
Record name 2-Bromo-6-phenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39774-26-0
Record name 2-Bromo-6-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39774-26-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-phenylpyridine
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Record name 2-Bromo-6-phenylpyridine
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Synthesis routes and methods I

Procedure details

A mixture of 6-phenyl pyridone (3 g, 17.5 mmol; prepared according to Example 6) and phosphoryl bromide (7.2 g, 25.0 mmol) is heated to 100° C. for 5 h. The cooled mixture is poured into water (40 ml) and the pH is adjusted to 9 by addition of saturated aqueous sodium carbonate. Then the layers are separated and the aqueous layer is extracted with ethyl acetate (50 ml). The combined organic layers are dried with anhydrous magnesium sulphate and the solvent is evaporated in vacuo. The crude product is crystallized from aqueous ethanol. Subsequent purification by flash chromatography (silica gel, hexane/ethyl acetate 9/1 v/v) gives 2-bromo-6-phenyl pyridine (3.1 g, 76% of th.) as light brown crystals with mp 50° C.
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3 g
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7.2 g
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40 mL
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Synthesis routes and methods II

Procedure details

To N,N-dimethylethanolamine (0.8 mL, 8.00 mmol) in heptane (10 mL) cooled externally to 0° C. was added dropwise a 2.5 M n-butyllithium solution (6.40 mL) and the reaction mixture stirred for 30 minutes. 2-Phenylpyridine (12) (412 mg, 2.66 mmol) in heptane (5 mL) was then added and the reaction mixture stirred for a further 1 hour. The reaction was then cooled and carbon tetrabromide (3.18 g, 9.60 mmol) was added whilst maintaining the temperature at −78° C. The reaction was kept at −78° C. for 1 hour and then allowed to warm to ambient temperature. Water was cautiously added and extracted with TBME (×2), dried (Na2SO4) and the solvent concentrated in vacuo. The crude product was purified by column chromatography eluting with 5% EtOAc in heptane to give the title compound. Yield: 300 mg, 48%; LC-MS tr 1.63 min; HPLC Purity: 97%; MS (ES+) m/z 234, 236 (M+H)
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0.8 mL
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10 mL
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6.4 mL
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412 mg
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reactant
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5 mL
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3.18 g
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Synthesis routes and methods III

Procedure details

To a mixture of 600 mg (2.5 mmol) of 2,6-dibromopyridine in 15 mL of toluene was added a mixture of 150 mg (1.27 mmol) of phenylboronic acid in 5 mL of methanol, 86 mg (0.075 mmol) of Pd(PPh3)4 and 15 mL of 2 M Na2CO3. The mixture was refluxed overnight, cooled, extracted with ethyl acetate, dried and 2-bromo-6-phenylpyridine isolated chromatographically from unreacted 2,6-dibromopyridine and 2,6-diphenylpyridine.
Quantity
600 mg
Type
reactant
Reaction Step One
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15 mL
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solvent
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150 mg
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reactant
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15 mL
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reactant
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5 mL
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solvent
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86 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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